molecular formula C8H8N2 B034290 1-allyl-1H-pyrrole-2-carbonitrile CAS No. 101001-69-8

1-allyl-1H-pyrrole-2-carbonitrile

Cat. No.: B034290
CAS No.: 101001-69-8
M. Wt: 132.16 g/mol
InChI Key: ZNGDUQFFOPRZEL-UHFFFAOYSA-N
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Description

1-Allyl-1H-pyrrole-2-carbonitrile is a pyrrole derivative featuring an allyl group (-CH₂CHCH₂) at the 1-position and a carbonitrile (-CN) group at the 2-position. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom.

Properties

CAS No.

101001-69-8

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

1-prop-2-enylpyrrole-2-carbonitrile

InChI

InChI=1S/C8H8N2/c1-2-5-10-6-3-4-8(10)7-9/h2-4,6H,1,5H2

InChI Key

ZNGDUQFFOPRZEL-UHFFFAOYSA-N

SMILES

C=CCN1C=CC=C1C#N

Canonical SMILES

C=CCN1C=CC=C1C#N

Synonyms

1H-Pyrrole-2-carbonitrile,1-(2-propenyl)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylpyrrole-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrrole with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of palladium-catalyzed cross-coupling reactions, where pyrrole is coupled with an allyl halide under mild conditions .

Industrial Production Methods: Industrial production of 1-Allylpyrrole-2-carbonitrile often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Allylpyrrole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Allylpyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting neurological disorders.

    Industry: It is used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Allylpyrrole-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the allyl group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-allyl-1H-pyrrole-2-carbonitrile with structurally related pyrrole and indole derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Electronic Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Allyl (1-position), CN (2-position) C₈H₈N₂ 132 Allyl group enhances conjugation; CN increases polarity and reactivity.
1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile Difluoromethyl (1-position), CN (2-position) C₆H₅F₂N₂ 143 Electron-withdrawing CF₂H group reduces ring electron density.
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile Acetyl (1-position), NH₂ (2-position), CN (3-position) C₇H₇N₃O 149.15 Acetyl and amino groups enable hydrogen bonding; potential API intermediate.
3-Heptyl-1H-pyrrole Heptyl (3-position) C₁₁H₁₉N 165.28 Long alkyl chain increases lipophilicity; limited solubility in polar solvents.
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Fused pyridine ring, COOH (2-position) C₉H₆N₂O₂ 174.16 Fused ring system enhances planarity; carboxylic acid enables salt formation.

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